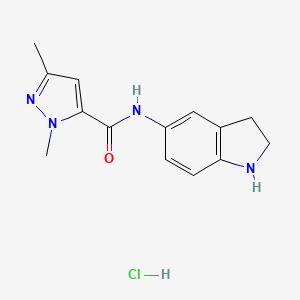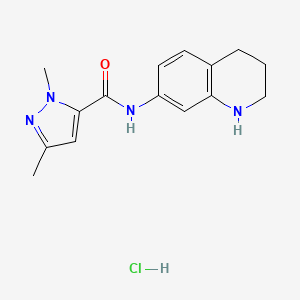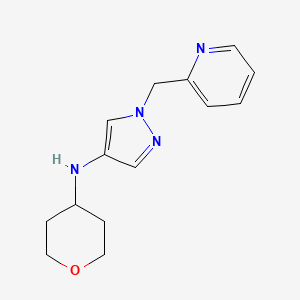![molecular formula C13H17N3O B7639482 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile](/img/structure/B7639482.png)
5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MCC-952 or JNJ-17203212 and is a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. The TRPV1 ion channel is involved in the transmission and modulation of pain signals, making MCC-952 a promising candidate for the development of novel analgesic drugs.
Mecanismo De Acción
MCC-952 is a potent antagonist of the 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile ion channel. This compound ion channels are involved in the transmission and modulation of pain signals. MCC-952 blocks the this compound ion channel, preventing the transmission of pain signals. This mechanism of action makes MCC-952 a promising candidate for the development of novel analgesic drugs.
Biochemical and Physiological Effects:
MCC-952 has been shown to effectively block this compound ion channels, which are involved in the transmission and modulation of pain signals. This makes MCC-952 a potential candidate for the development of non-opioid analgesics for the treatment of chronic pain. Additionally, MCC-952 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MCC-952 in lab experiments is its potency as a 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile antagonist. This allows for the effective blocking of this compound ion channels, making it useful in the investigation of pain signaling pathways. One of the limitations of using MCC-952 in lab experiments is its specificity for this compound ion channels. This limits its potential applications in other areas of research.
Direcciones Futuras
There are several future directions for the research of MCC-952. One potential area of research is the development of novel analgesic drugs based on the 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile antagonism of MCC-952. Another potential area of research is the investigation of the anti-inflammatory effects of MCC-952 and its potential applications in the treatment of inflammatory conditions. Additionally, further studies are needed to investigate the specificity and potential off-target effects of MCC-952.
Métodos De Síntesis
The synthesis of MCC-952 involves the reaction of 2-amino-5-methoxycyclohexanone with 2-bromo-5-cyanopyridine in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to yield MCC-952.
Aplicaciones Científicas De Investigación
MCC-952 has been the subject of numerous scientific studies investigating its potential therapeutic applications. One of the most promising areas of research is the development of novel analgesic drugs. MCC-952 has been shown to effectively block 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile ion channels, which are involved in the transmission and modulation of pain signals. This makes MCC-952 a potential candidate for the development of non-opioid analgesics for the treatment of chronic pain.
Propiedades
IUPAC Name |
5-[(2-methoxycyclohexyl)amino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-17-13-5-3-2-4-12(13)16-11-7-6-10(8-14)15-9-11/h6-7,9,12-13,16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAABDKAVPSWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NC2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dimethylthiomorpholin-4-yl)-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7639404.png)
![3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one](/img/structure/B7639407.png)

![2-(2-Methylpropoxy)-6-[4-(oxan-4-ylmethyl)piperazin-1-yl]pyrazine](/img/structure/B7639416.png)

![Methyl 2-[(5-tert-butyl-1,3,4-oxadiazol-2-yl)methylamino]-6-fluorobenzoate](/img/structure/B7639447.png)


![2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol](/img/structure/B7639477.png)
![5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile](/img/structure/B7639492.png)
![5-[[2-(Hydroxymethyl)-2-methylcyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639502.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7639506.png)

![(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B7639517.png)